

Koavone: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Koavone

Cat. No.: B1176428

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Executive Summary

This technical guide provides a comprehensive overview of the safety and toxicity profile of **Koavone**, a fragrance ingredient used in various consumer products. **Koavone**, chemically identified as a mixture of isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one, has been evaluated for a range of toxicological endpoints. This document summarizes the available data on its acute and repeated-dose toxicity, genotoxicity, reproductive effects, skin sensitization potential, and ecotoxicity. Detailed experimental methodologies for key studies are described, and relevant biological pathways are illustrated. The information presented is intended to inform safety assessments and guide further research for drug development and other scientific applications.

Chemical and Physical Properties

Koavone is a synthetic fragrance ingredient with a woody and floral scent.^[1] It is a mixture of isomers, with the main component being (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.^[1]

Property	Value	Reference
Chemical Name	3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers)	[1]
CAS Numbers	81786-73-4, 81786-74-5, 81786-75-6, 86115-11-9	[1]
Molecular Formula	C ₁₂ H ₂₂ O	[1]
Molecular Weight	182.3 g/mol	[1]
Physical State	Colorless to pale yellow liquid	[2]
Vapor Pressure	0.111524 mmHg @ 23°C	[1]
Log P	4.4	[1]
Flash Point	86°C	[3]

Toxicological Profile

The toxicological profile of **Koavone** has been characterized through a series of in vitro and in vivo studies, largely following standardized OECD guidelines.

Acute Toxicity

Koavone exhibits low acute toxicity via oral and dermal routes of administration.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg	[3]
LD ₅₀	Rabbit	Dermal	> 5,000 mg/kg	[3]

Repeated Dose Toxicity

A 90-day repeated dose oral toxicity study was conducted in rats.

Study Duration	Species	Route	NOEL	Reference
90 days	Rat	Oral	41 mg/kg/day and 129 mg/kg/day	[3]

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted, all yielding negative results. This indicates that **Koavone** is unlikely to be genotoxic.

Assay	Test System	Result	Reference
Ames Test (OECD 471)	Salmonella typhimurium	Negative	[3]
Mammalian Cell Gene Mutation Test (OECD 476)	Mouse lymphoma cells	Negative	[3]
Micronucleus Test (OECD 487)	Human lymphocytes	Negative	[3]

Reproductive and Developmental Toxicity

Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), the margin of exposure (MOE) for reproductive toxicity is greater than 100, suggesting a low risk.[4]

Skin Sensitization

Koavone is classified as a skin sensitizer (H317, Sub-category 1B).[3] A No Expected Sensitization Induction Level (NESIL) has been established.

Endpoint	Value	Reference
NESIL	4400 µg/cm ²	[4]

Phototoxicity and Photoallergenicity

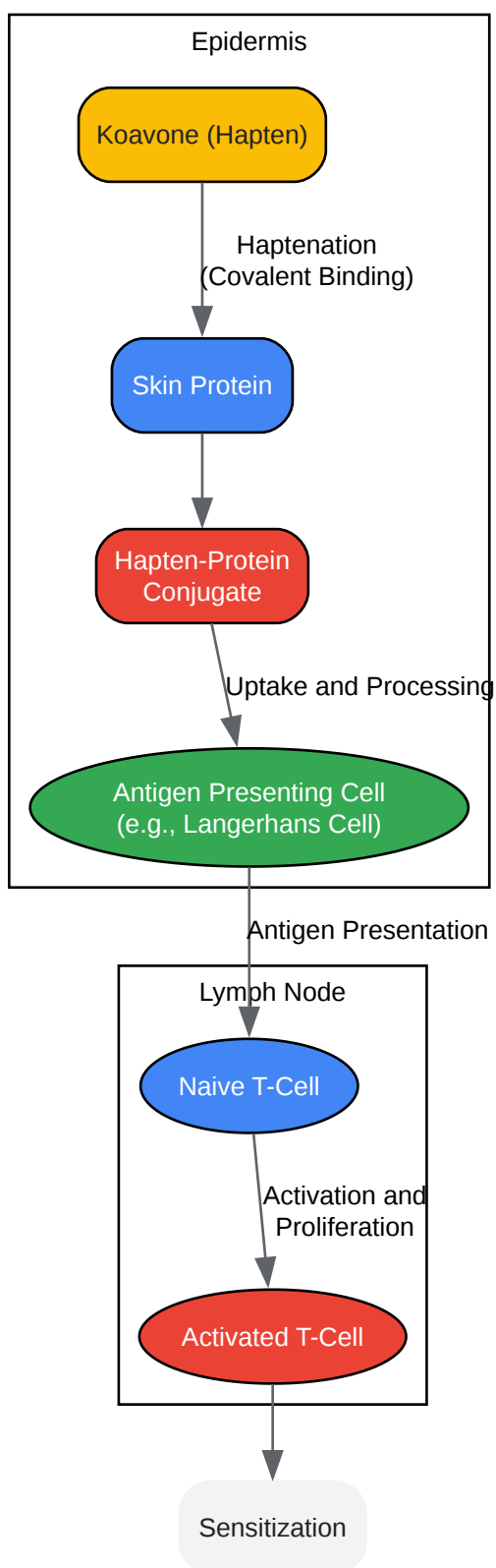
Based on its ultraviolet (UV) absorption spectra, **Koavone** is not expected to be phototoxic or photoallergenic.^[4]

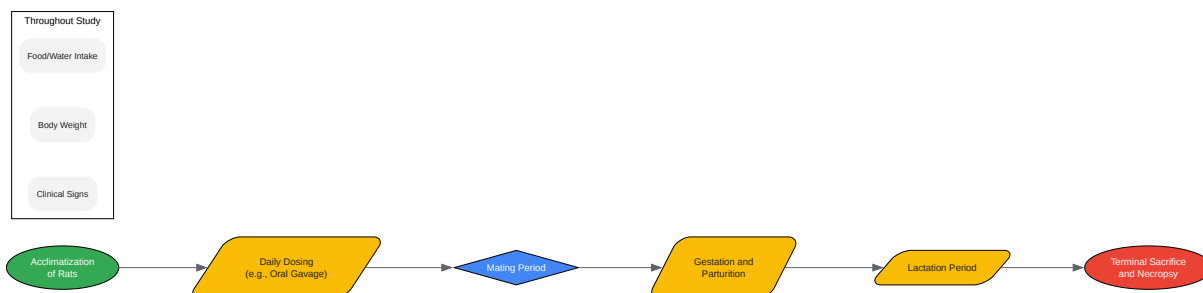
Mechanism of Action: Skin Sensitization

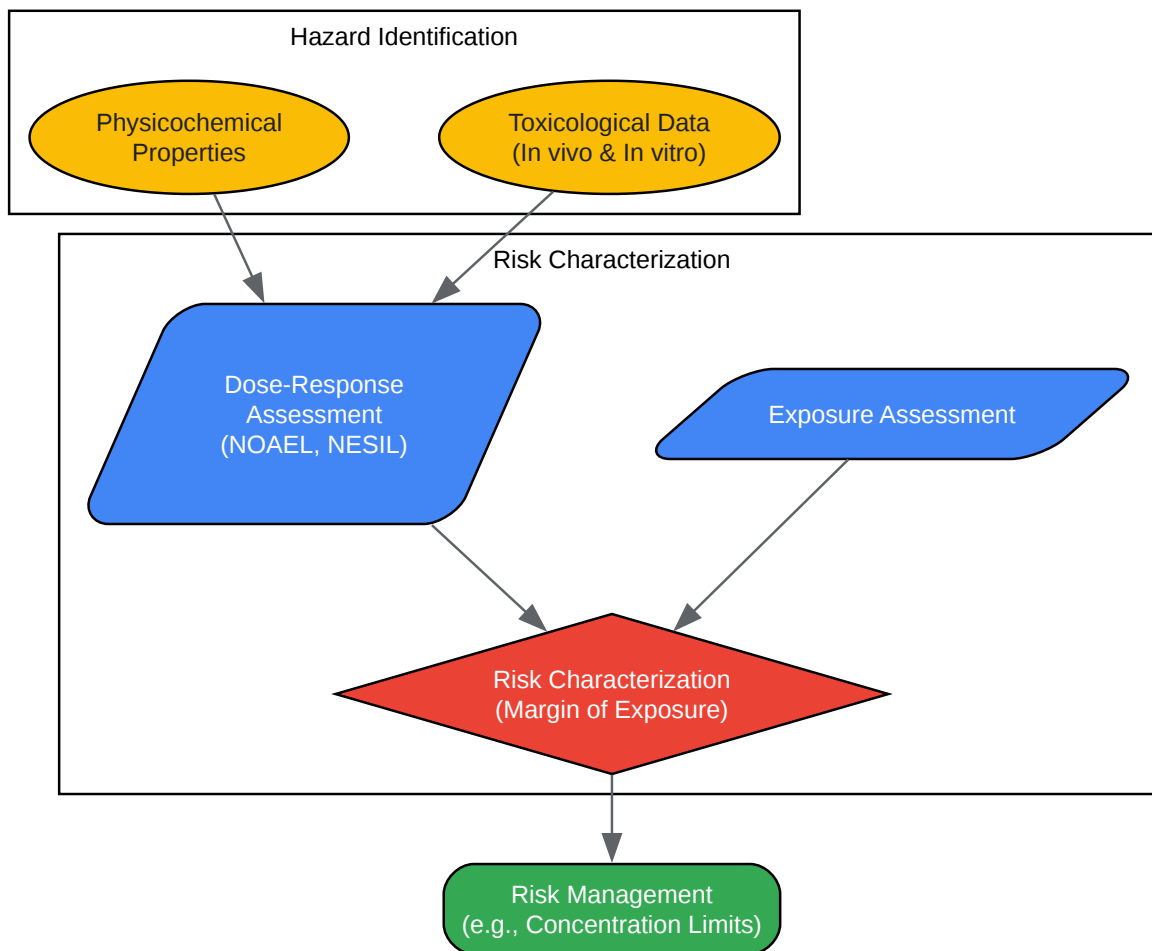
The skin sensitization potential of **Koavone** is attributed to its chemical structure as an α,β -unsaturated ketone. Such compounds are known to act as haptens, which are small molecules that can elicit an immune response after binding to a larger carrier protein.^{[5][6]}

The process begins with the penetration of **Koavone** into the skin, where its electrophilic nature allows it to covalently bind to nucleophilic amino acid residues (such as cysteine) on skin proteins.^[7] This formation of a hapten-protein conjugate is the molecular initiating event.^[7] This modified protein is then recognized by antigen-presenting cells, such as Langerhans cells, triggering an inflammatory cascade that leads to the activation of T-cells and the development of allergic contact dermatitis upon subsequent exposure.^{[8][9]}

A key signaling pathway implicated in the cellular response to skin sensitizers is the Keap1-Nrf2 pathway.^{[10][11]} Electrophilic compounds like **Koavone** can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.^[11] Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.^[11]







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- To cite this document: BenchChem. [Koavone: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1176428#koavone-safety-and-toxicity-profile>]

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